molecular formula C11H11N3O4S B13885647 N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide

N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide

Cat. No.: B13885647
M. Wt: 281.29 g/mol
InChI Key: IVPXXHZLXUXUEH-UHFFFAOYSA-N
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Description

N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and a methanesulfonamide group, which is known for its sulfonamide functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide typically involves the reaction of a pyrimidine derivative with a sulfonamide precursor. One common method involves the condensation of 5-hydroxy-6-oxo-1H-pyrimidine-2-carbaldehyde with 3-aminophenylmethanesulfonamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted sulfonamide derivatives .

Scientific Research Applications

N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as a quorum sensing inhibitor, it binds to the quorum sensing receptors in bacteria, preventing the activation of genes involved in biofilm formation and virulence . This disruption of bacterial communication can reduce the pathogenicity of bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide is unique due to its dual functionality, combining the properties of both pyrimidine and sulfonamide groups. This combination enhances its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C11H11N3O4S/c1-19(17,18)14-8-4-2-3-7(5-8)10-12-6-9(15)11(16)13-10/h2-6,14-15H,1H3,(H,12,13,16)

InChI Key

IVPXXHZLXUXUEH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NC=C(C(=O)N2)O

Origin of Product

United States

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